molecular formula C10H14BrN B1290865 [(2-Bromophenyl)methyl](propyl)amine CAS No. 807343-04-0

[(2-Bromophenyl)methyl](propyl)amine

Cat. No. B1290865
CAS RN: 807343-04-0
M. Wt: 228.13 g/mol
InChI Key: KSMWUBSJLNWWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)methylamine is a compound that can be synthesized through various chemical reactions involving brominated aromatic precursors and amines. The compound is of interest due to its potential applications in medicinal and agrochemical fields. It is related to structures that have been studied for their synthesis methods, molecular interactions, and crystal structures.

Synthesis Analysis

The synthesis of related compounds has been explored through different strategies. For instance, propargylamines, which share a structural motif with (2-Bromophenyl)methylamine, have been synthesized from 1-(arylmethyl)-2-(bromomethyl)aziridines with high overall yields, demonstrating the efficiency of using brominated intermediates in synthesis . Additionally, enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines have been synthesized using enzymatic strategies, indicating the potential for high selectivity in the synthesis of brominated amines . These methods could potentially be adapted for the synthesis of (2-Bromophenyl)methylamine.

Molecular Structure Analysis

The molecular structure of brominated aromatic amines has been studied through X-ray crystallography, revealing insights into the spatial arrangement of atoms and the impact of substituents on the overall molecular conformation . The crystal structure analysis of related compounds shows that the bromine atom can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Brominated aromatic amines can participate in various chemical reactions. For example, o-Bromo(propa-1,2-dien-1-yl)arenes, which are structurally related to (2-Bromophenyl)methylamine, have been used in domino reactions under palladium catalysis to form enamines and indoles . The reactivity of brominated amines in such reactions highlights the versatility of these compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic amines are influenced by the presence of the bromine atom, which can affect the electron distribution and reactivity of the molecule. The indirect anodic oxidation of amines mediated by brominated aryl amines has been studied, showing that these compounds can act as effective electron transfer mediators . This property is significant for understanding the redox behavior of (2-Bromophenyl)methylamine and related molecules.

Scientific Research Applications

  • Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles:

    • A. Lygin and A. Meijere (2009) demonstrated that o-Bromophenyl isocyanide reacts with primary amines to produce 1-substituted benzimidazoles, and 2-bromo-3-isocyanothiophene yields 3-substituted 3H-thieno[2,3-d]imidazoles (Lygin & Meijere, 2009).
  • Chemoenzymatic Synthesis of Levofloxacin Precursor:

    • Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to the antimicrobial agent Levofloxacin (Mourelle-Insua et al., 2016).
  • Molecular Structure and Nonlinear Optical Studies:

    • Ö. Tamer et al. (2016) investigated the molecular structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, revealing its stability and potential in nonlinear optical applications (Tamer et al., 2016).
  • Photocatalytic Generation of 2-Azolyl Radicals:

    • Amandeep Arora and J. Weaver (2016) utilized 2-bromoazoles, including derivatives of bromophenyl, in photocatalysis for intermolecular arylation of unmodified (hetero)arenes (Arora & Weaver, 2016).
  • Corrosion Inhibition in Mild Steel:

    • Y. Boughoues et al. (2020) synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, demonstrating their effectiveness as corrosion inhibitors on mild steel surfaces (Boughoues et al., 2020).
  • Copper-catalyzed Amination of Haloarenes:

    • Haibo Zhao, H. Fu, and R. Qiao (2010) developed a copper-catalyzed direct amination method using NaN3 as the amino source, applicable to ortho-functionalized haloarenes like 2-bromobenzoic acid and N-(2-bromophenyl)acetamide derivatives (Zhao, Fu, & Qiao, 2010).

These studies highlight the versatility of (2-Bromophenyl)methylamine and related compounds in various scientific applications, particularly in organic synthesis, material science, and pharmaceuticals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[(2-bromophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMWUBSJLNWWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.